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Compound of Interest

Compound Name: Epinine 4-O-sulfate

Cat. No.: B011631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
Epinine 4-O-sulfate is the major circulating, pharmacologically inactive metabolite of epinine

(N-methyldopamine), which is the active moiety of the orally administered inotropic agent,

ibopamine.[1][2] In preclinical drug metabolism studies, synthetic Epinine 4-O-sulfate serves

as a critical tool for various applications, from metabolite identification to investigating the

kinetics of drug-metabolizing enzymes. Due to its high plasma concentrations and prolonged

half-life compared to the parent drug, understanding its formation and fate is crucial for a

comprehensive pharmacokinetic and pharmacodynamic profile of ibopamine and other epinine-

producing compounds.[1][2]

The primary route of epinine metabolism is sulfation, a phase II conjugation reaction catalyzed

by sulfotransferase enzymes (SULTs), predominantly SULT1A3 in the intestine and liver.[3][4]

[5] This process significantly increases the water solubility of epinine, facilitating its excretion,

but also renders it biologically inactive at adrenergic and dopaminergic receptors.[1][2]

Key Applications:

Metabolite Identification and Quantification: Chemically synthesized Epinine 4-O-sulfate is

an indispensable reference standard for the unambiguous identification and accurate

quantification of this metabolite in biological matrices (plasma, urine, tissue homogenates)

during in vitro and in vivo preclinical studies. Its use in liquid chromatography-mass
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spectrometry (LC-MS/MS) methods allows for the development of robust and sensitive

bioanalytical assays.

Enzyme Kinetics and Drug-Drug Interaction Studies: Epinine 4-O-sulfate can be used in

studies investigating the kinetics of its formation by SULT isoforms, particularly SULT1A3. By

using epinine as a substrate and quantifying the formation of Epinine 4-O-sulfate,

researchers can determine key kinetic parameters (Km and Vmax).[5] Furthermore, it can be

utilized in studies to assess the potential for drug-drug interactions, where co-administered

compounds may inhibit or induce the activity of SULT1A3, thereby altering the metabolic

profile and clearance of epinine.[3][4][6]

Sulfatase Activity Assays: Epinine 4-O-sulfate can potentially be employed as a substrate

for arylsulfatases, enzymes that catalyze the hydrolysis of sulfate esters.[2][7][8][9][10] Such

assays are valuable for investigating the potential for reactivation of the sulfated metabolite

back to its active form, epinine, in various tissues, and for screening for inhibitors of sulfatase

activity.

Quantitative Data Summary
The following tables summarize pharmacokinetic data for epinine and its total conjugated

metabolites (primarily Epinine 4-O-sulfate) following oral administration of ibopamine.

Table 1: Pharmacokinetic Parameters of Free and Total Epinine in Healthy Subjects and

Patients with Chronic Renal Impairment (CRI) following a single 100 mg oral dose of

Ibopamine.[1]
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Parameter
Healthy Subjects
(n=8)

Mild CRI (n=5) Severe CRI (n=5)

Free Epinine

Cmax (ng/mL) 5.8 ± 1.1 6.5 ± 1.5 5.9 ± 1.2

t½ (h) 1.9 ± 0.3 2.1 ± 0.4 2.3 ± 0.5

AUC₀-∞ (ng·h/mL) 10.2 ± 2.5 11.5 ± 3.1 11.8 ± 3.5

Total Epinine

(Conjugated)

Cmax (ng/mL) 285 ± 55 450 ± 80 580 ± 110

t½ (h) 3.5 ± 0.6 5.8 ± 1.2 8.5 ± 2.1

AUC₀-∞ (ng·h/mL) 1100 ± 250 2500 ± 500 4200 ± 800

*p < 0.01 vs. Healthy Subjects

Table 2: Effect of Food on the Pharmacokinetics of Free Epinine following a single 200 mg oral

dose of Ibopamine in Healthy Volunteers.[11]

Administration
Time Relative to
Meal

Cmax (ng/mL) tmax (h) AUC₀-₃h (ng·h/mL)

Fasting 12.5 ± 2.1 0.7 ± 0.1 15.8 ± 3.2

1 h before meal 10.8 ± 1.9 0.8 ± 0.2 13.5 ± 2.8

0.5 h before meal 8.5 ± 1.5 1.0 ± 0.3 10.1 ± 2.1

Immediately after

meal
5.1 ± 1.1 1.5 ± 0.4 6.2 ± 1.5

2 h after meal 6.2 ± 1.3 2.5 ± 0.5 7.8 ± 1.9

3 h after meal 7.8 ± 1.6 3.2 ± 0.6 9.5 ± 2.4
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*Significantly different from fasting state.

Signaling and Metabolic Pathways
Epinine Metabolism and Excretion
The metabolic fate of epinine primarily involves Phase II conjugation reactions, with sulfation

being the dominant pathway. This process is catalyzed by sulfotransferase enzymes, leading to

the formation of the inactive Epinine 4-O-sulfate, which is then readily excreted.
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Caption: Metabolic pathway of Ibopamine to Epinine and its subsequent sulfation.

Experimental Protocols
Chemical Synthesis of Epinine 4-O-sulfate (Adapted
from Dopamine-4-O-sulfate synthesis)
This protocol is adapted from the synthesis of dopamine-4-O-sulfate and should be performed

by personnel trained in synthetic organic chemistry.

Materials:

Epinine hydrochloride

Pyridine-sulfur trioxide complex

Dry dimethylformamide (DMF)

Sodium bicarbonate

Methanol

Diethyl ether

Standard laboratory glassware for organic synthesis

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

NMR and Mass Spectrometer for characterization

Procedure:

Dissolve epinine hydrochloride in dry DMF under an inert atmosphere (e.g., nitrogen or

argon).

Cool the solution in an ice bath.

Add the pyridine-sulfur trioxide complex portion-wise to the cooled solution while stirring.
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Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by

TLC or LC-MS.

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

Remove the solvent under reduced pressure.

Purify the crude product by preparative HPLC using a C18 column and a gradient of water

and methanol containing 0.1% formic acid.

Collect the fractions containing the desired product and lyophilize to obtain Epinine 4-O-
sulfate as a solid.

Characterize the final product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry

to confirm its identity and purity.

In Vitro Metabolism of Epinine using Human Liver S9
Fractions
This protocol describes a typical in vitro experiment to study the formation of Epinine 4-O-
sulfate.

Materials:

Epinine

Human liver S9 fraction

3'-phosphoadenosine-5'-phosphosulfate (PAPS), lithium salt

Potassium phosphate buffer (pH 7.4)

Magnesium chloride (MgCl₂)

Acetonitrile

Formic acid
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Epinine 4-O-sulfate reference standard

LC-MS/MS system

Procedure:

Prepare a stock solution of epinine in water or a suitable solvent.

In a microcentrifuge tube, prepare the incubation mixture containing:

Potassium phosphate buffer (100 mM, pH 7.4)

MgCl₂ (5 mM)

Human liver S9 fraction (e.g., 1 mg/mL protein concentration)

PAPS (e.g., 50 µM)

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the reaction by adding epinine to a final concentration of, for example, 10 µM.

Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal

standard.

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Analyze the samples for the presence and quantity of Epinine 4-O-sulfate, using the

synthesized standard for calibration.

LC-MS/MS Quantification of Epinine 4-O-sulfate in
Plasma
Materials:
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Plasma samples from preclinical studies

Epinine 4-O-sulfate reference standard

Stable isotope-labeled internal standard (e.g., Epinine-d₃ 4-O-sulfate)

Acetonitrile

Methanol

Formic acid

Protein precipitation plates or microcentrifuge tubes

LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

Sample Preparation (Protein Precipitation):

To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal

standard.

Vortex for 1 minute.

Centrifuge at 4°C for 10 minutes at >10,000 g.

Transfer the supernatant to a clean tube or 96-well plate and evaporate to dryness under a

stream of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water

with 0.1% formic acid, 5% acetonitrile).

LC-MS/MS Analysis:

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: A suitable gradient to separate Epinine 4-O-sulfate from other matrix

components.

Mass Spectrometry: Operate in positive or negative ion mode with electrospray ionization

(ESI).

MRM Transitions: Monitor specific precursor-to-product ion transitions for Epinine 4-O-
sulfate and the internal standard.

Quantification:

Construct a calibration curve by spiking known concentrations of Epinine 4-O-sulfate
reference standard into blank plasma and processing as described above.

Quantify the concentration of Epinine 4-O-sulfate in the study samples by comparing the

peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflows
Workflow for Metabolite Identification and Quantification
This workflow outlines the steps for using synthesized Epinine 4-O-sulfate as a reference

standard in a typical preclinical drug metabolism study.
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Caption: Workflow for using synthesized Epinine 4-O-sulfate in preclinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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